Anti-Mycobacterial Activity: Structural Interpolation Between 2-Chlorophenyl (4a) and Benzyl (4i) Analogs
The target compound bears a 2-chlorobenzyl N-9 substituent, which is structurally intermediate between the 2-chlorophenyl analog 4a (MIC >80 µg/mL, >244.08 µM) and the unsubstituted benzyl analog 4i (MIC >40 µg/mL, >130.15 µM) in the MABA assay against M. tuberculosis H37Rv [1]. Both flanking analogs are devoid of significant anti-mycobacterial activity at the highest tested concentrations. Published SAR explicitly states that replacing the aryl ring with a benzyl moiety (4i) 'led to the decrease in anti-mycobacterial efficacy,' and the 2-chlorophenyl group (4a) 'did not show any significant activity even at higher concentrations' [1]. No direct MIC data for the 2-chlorobenzyl compound have been published; however, based on the additive negative SAR contributions of both the 2-chloro and benzyl features, its activity is projected to be similarly weak, distinguishing it from the active 4-halo-substituted phenyl analogs such as 4c (4-Br, MIC = 7 µg/mL) and 4d (4-Cl, MIC = 10 µg/mL) [1].
| Evidence Dimension | In vitro anti-mycobacterial activity (MIC) |
|---|---|
| Target Compound Data | No direct experimental data available; projected MIC >40 µg/mL based on SAR from 4a and 4i |
| Comparator Or Baseline | 4a (2-chlorophenyl): MIC >80 µg/mL (>244.08 µM); 4i (benzyl): MIC >40 µg/mL (>130.15 µM); 4c (4-Br): MIC = 7 µg/mL (18.81 µM); 4d (4-Cl): MIC = 10 µg/mL (30.51 µM); Isoniazid: MIC = 0.03 µg/mL (0.2188 µM) |
| Quantified Difference | Target compound's projected inactivity contrasts with 4c (≥5.7-fold lower MIC) and 4d (≥4-fold lower MIC) among active halo-substituted analogs |
| Conditions | MABA assay, M. tuberculosis H37Rv strain, reference drugs isoniazid, rifampicin, streptomycin, ethambutol |
Why This Matters
This SAR position confirms the target compound is unsuitable as an anti-tubercular lead, redirecting procurement toward its value as a negative-control probe or a scaffold for alternative target screening.
- [1] Mathew, B. P., Tandon, R., Batra, N., Agarwal, D., Bose, M., Gupta, R. D., & Nath, M. (2017). Environmentally benign synthesis and anti-mycobacterial evaluation of 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives. Indian Journal of Chemistry, 56B, 1237-1242. View Source
